1-benzyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic system, and various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling . Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and drug discovery. It has been studied for its potential as a TRK (tropomyosin receptor kinase) inhibitor, which is relevant in cancer treatment due to TRK’s role in cell proliferation and differentiation . Additionally, derivatives of pyrazolo[3,4-b]pyridine have shown promise in treating tuberculosis and other infectious diseases .
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRK receptors. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer patients.
Comparison with Similar Compounds
Similar compounds in the pyrazolo[3,4-b]pyridine family include:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Known for its anxiolytic properties.
Cartazolate: Another anxiolytic agent.
Compared to these compounds, 1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and its potential as a TRK inhibitor, making it a valuable candidate for cancer therapy research.
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O/c1-17-15-21(24(29)25-14-13-19-9-5-3-6-10-19)22-18(2)27-28(23(22)26-17)16-20-11-7-4-8-12-20/h3-12,15H,13-14,16H2,1-2H3,(H,25,29) |
InChI Key |
FCOOSUVJNORKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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